

# 1H-Benzimidazole-5-carbonitrile chemical structure and IUPAC name

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## Compound of Interest

Compound Name: 1H-Benzimidazole-5-carbonitrile

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## An In-depth Technical Guide to 1H-Benzimidazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**1H-Benzimidazole-5-carbonitrile** is a heterocyclic aromatic organic compound belonging to the benzimidazole class of molecules. Benzimidazoles are a significant scaffold in medicinal chemistry due to their structural similarity to purine nucleosides, allowing for diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, physicochemical properties, synthesis, and potential biological activities of **1H-Benzimidazole-5-carbonitrile**, with a focus on its potential as an anticancer agent through the inhibition of tubulin polymerization.

### Chemical Structure and IUPAC Name

The chemical structure of **1H-Benzimidazole-5-carbonitrile** consists of a fused benzene and imidazole ring, with a nitrile ( $-C\equiv N$ ) group attached to the 5-position of the benzimidazole core.

Chemical Structure:

IUPAC Name: **1H-Benzimidazole-5-carbonitrile**.<sup>[1]</sup>

It is important to note that benzimidazole exists in two tautomeric forms where the hydrogen atom can reside on either of the two nitrogen atoms. This means that **1H-Benzimidazole-5-carbonitrile** and 1H-Benzimidazole-6-carbonitrile are tautomers and often exist in equilibrium. For the purpose of this guide, we will refer to the compound as **1H-Benzimidazole-5-carbonitrile**, while acknowledging this tautomerism.

## Physicochemical Properties

A summary of the key physicochemical properties of **1H-Benzimidazole-5-carbonitrile** is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for formulation development.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>5</sub> N <sub>3</sub>	PubChem[2]
Molecular Weight	143.15 g/mol	PubChem[2]
XLogP3	1.5	PubChem[2]
Hydrogen Bond Donor Count	1	PubChem[2]
Hydrogen Bond Acceptor Count	3	PubChem[2]
Rotatable Bond Count	0	PubChem[2]
Exact Mass	143.048347172	PubChem[2]
Topological Polar Surface Area	52.5 Å <sup>2</sup>	PubChem[2]
Heavy Atom Count	11	PubChem[2]
Complexity	193	PubChem[2]

## Experimental Protocols: Synthesis of Benzimidazole Derivatives

While a specific, detailed experimental protocol for the synthesis of **1H-Benzimidazole-5-carbonitrile** is not readily available in the cited literature, a general and widely used method for

the synthesis of benzimidazole derivatives involves the condensation of o-phenylenediamines with aldehydes.[3] This method, often facilitated by an oxidizing agent, provides a versatile route to a variety of substituted benzimidazoles.

#### General Experimental Protocol for the Synthesis of 2-Substituted Benzimidazoles:

##### Materials:

- o-phenylenediamine derivative (e.g., 3,4-diaminobenzonitrile for the synthesis of a precursor to **1H-Benzimidazole-5-carbonitrile**)
- Aromatic aldehyde
- Sodium metabisulfite ( $\text{Na}_2\text{S}_2\text{O}_5$ ) as an oxidizing agent
- Ethanol
- Water
- n-hexane

##### Procedure:

- In a round-bottom flask, dissolve the o-phenylenediamine derivative (2 mmol) and the aromatic aldehyde (2 mmol) in a 9:1 (v/v) mixture of ethanol and water (20 mL).[3]
- Add sodium metabisulfite (4 mmol) to the mixture.[3]
- Stir the reaction mixture at room temperature for 2 hours.[3]
- Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- Upon completion of the reaction, filter the mixture to remove any solid byproducts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Wash the solid residue with water and n-hexane to remove impurities.[3]
- Dry the purified product under reduced pressure at 80 °C.[3]

This general protocol can be adapted for the synthesis of **1H-Benzimidazole-5-carbonitrile** by using 3,4-diaminobenzonitrile as the starting o-phenylenediamine. The reaction would likely proceed through the formation of the benzimidazole ring, yielding the desired product. Further optimization of reaction conditions may be required to achieve high yields.

## Biological Activity and Signaling Pathways

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anthelmintic effects.<sup>[4]</sup> The anticancer properties of many benzimidazole-containing compounds are attributed to their ability to inhibit tubulin polymerization, a critical process in cell division.<sup>[5][6][7]</sup>

### Mechanism of Action: Inhibition of Tubulin Polymerization

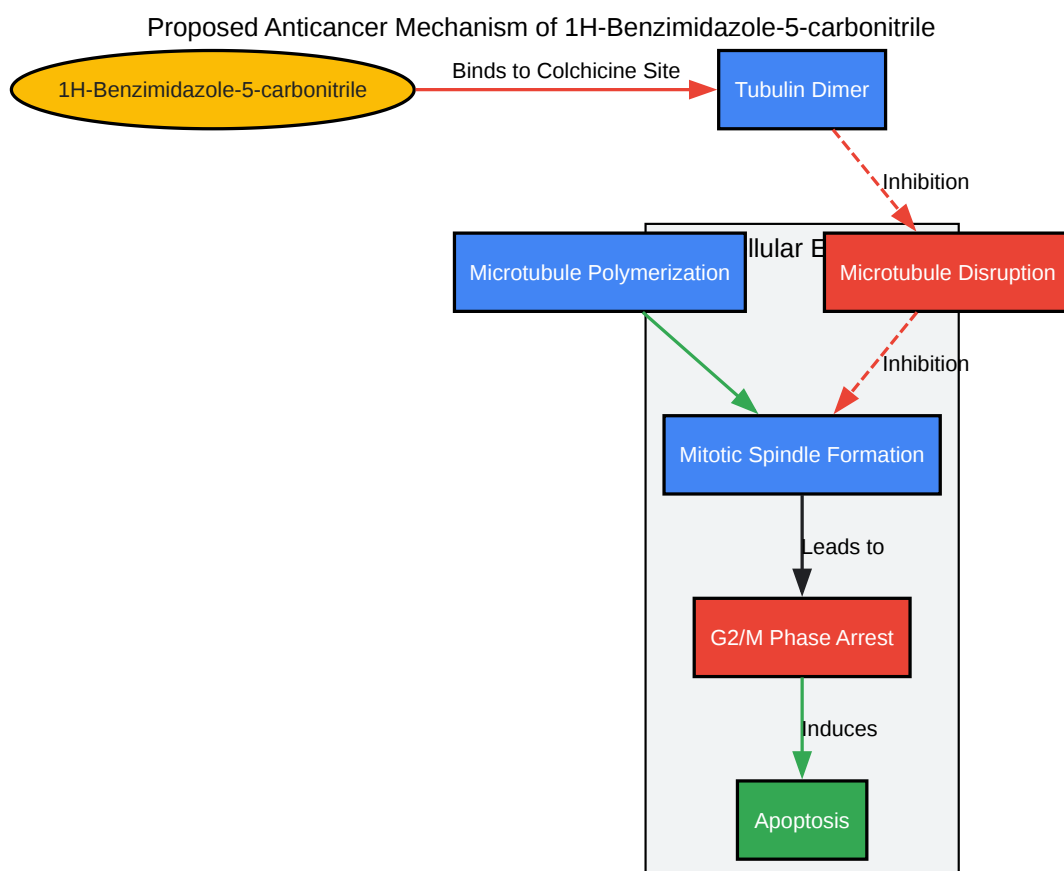
Microtubules are dynamic polymers of  $\alpha$ - and  $\beta$ -tubulin heterodimers and are essential components of the cytoskeleton, playing a crucial role in mitosis, intracellular transport, and cell shape maintenance. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making them an attractive target for anticancer drug development.<sup>[6]</sup>

Several benzimidazole derivatives have been identified as tubulin polymerization inhibitors.<sup>[5][6][7]</sup> These compounds often bind to the colchicine-binding site on  $\beta$ -tubulin, preventing the polymerization of tubulin into microtubules.<sup>[6]</sup> This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.<sup>[7]</sup>

While direct experimental evidence for **1H-Benzimidazole-5-carbonitrile** as a tubulin polymerization inhibitor is not yet available in the provided search results, its structural similarity to other known benzimidazole-based inhibitors suggests that this is a plausible mechanism of action.

### Signaling Pathway Diagram

The following diagram, generated using Graphviz, illustrates the proposed signaling pathway for the anticancer activity of **1H-Benzimidazole-5-carbonitrile** through the inhibition of tubulin polymerization.



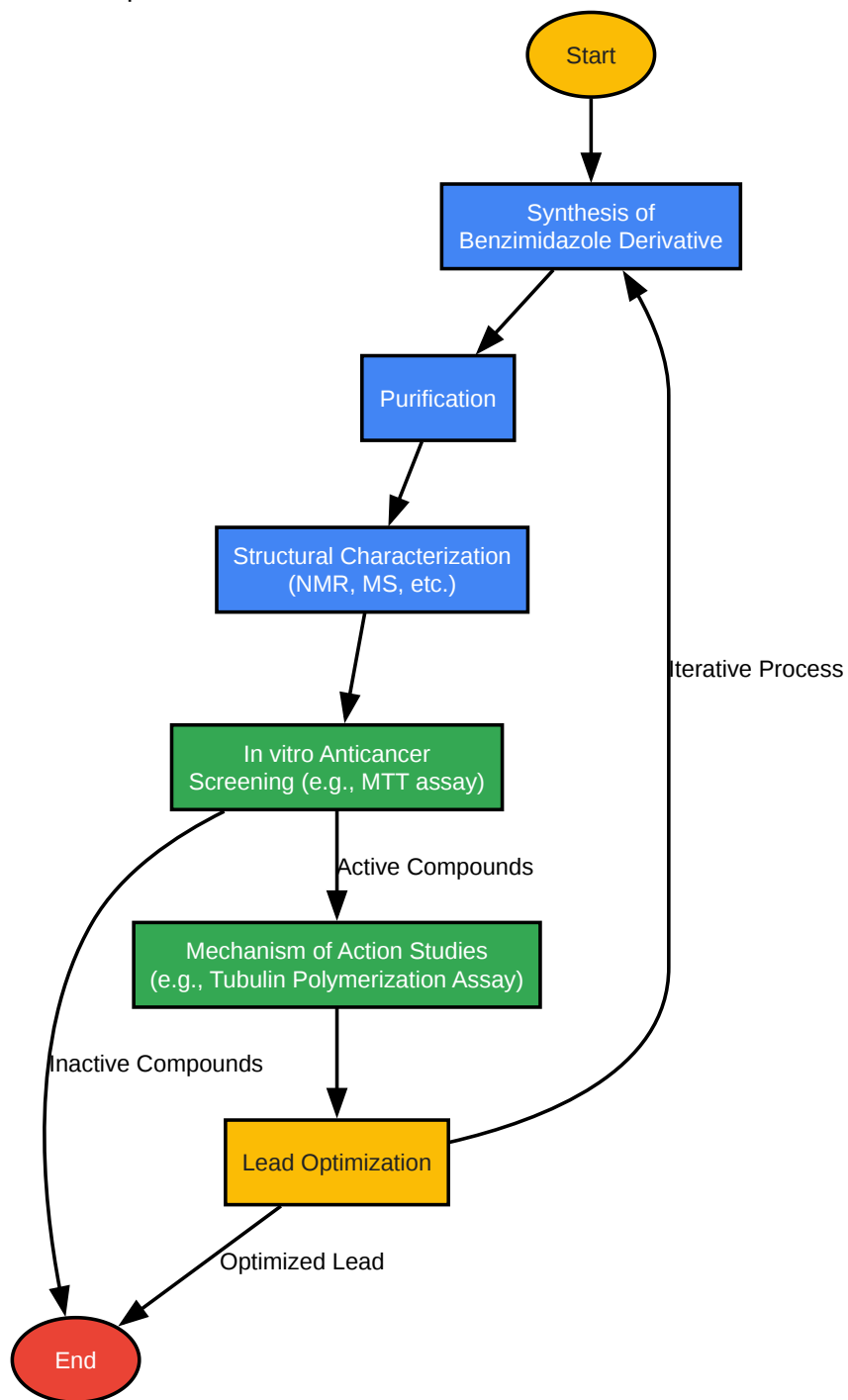
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Caption: Proposed mechanism of anticancer activity of **1H-Benzimidazole-5-carbonitrile**.

## Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the synthesis and biological evaluation of benzimidazole derivatives as potential anticancer agents.

## Experimental Workflow for Benzimidazole Derivatives

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Caption: A typical workflow for the development of benzimidazole-based anticancer agents.

## Conclusion

**1H-Benzimidazole-5-carbonitrile** represents a molecule of interest within the broader class of biologically active benzimidazoles. Its structural features suggest the potential for anticancer activity, possibly through the inhibition of tubulin polymerization, a validated target in oncology. This technical guide has provided a foundational understanding of its chemical properties, a general synthesis approach, and a proposed mechanism of action. Further experimental validation is required to fully elucidate the therapeutic potential of this compound and to confirm its specific biological targets and signaling pathways. The provided experimental workflows can serve as a guide for researchers in the design and execution of such studies.

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## References

- 1. 1H-BENZIMIDAZOLE-5-CARBONITRILE | 6287-83-8 [chemicalbook.com]
- 2. 1H-Benzimidazole-6-carbonitrile | C<sub>8</sub>H<sub>5</sub>N<sub>3</sub> | CID 223906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fulir.irb.hr [fulir.irb.hr]
- 7. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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